Mab Aspartate Decarboxylase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

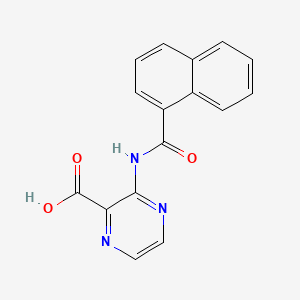

Molecular Formula |

C16H11N3O3 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20) |

InChI Key |

LYCKJICKYNNXMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mab Aspartate Decarboxylase-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Mab Aspartate Decarboxylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent inhibitor of aspartate decarboxylase (PanD), an essential enzyme in Mycobacterium abscessus (M. abscessus). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. This molecule shows significant antibacterial activity, making it a subject of interest in the development of novel therapeutics against M. abscessus infections.

Core Mechanism of Action

This compound functions as a direct inhibitor of L-aspartate decarboxylase (PanD). PanD is a critical enzyme in the pantothenate and coenzyme A (CoA) biosynthesis pathway in bacteria.[1][2] This enzyme catalyzes the conversion of L-aspartate to β-alanine, a precursor for the synthesis of pantothenate (Vitamin B5). Pantothenate is subsequently used in the synthesis of CoA, an essential cofactor for numerous metabolic processes, including the metabolism of fats, carbohydrates, and proteins.[3]

By inhibiting PanD, this compound effectively blocks the production of β-alanine, thereby disrupting the synthesis of CoA. This leads to a cascade of metabolic failures within the bacterium, ultimately resulting in the cessation of growth and cell death. The interaction between this compound and PanD is primarily characterized by electrostatic and hydrogen bonding interactions.[1][4]

Signaling Pathway

The following diagram illustrates the pantothenate and coenzyme A biosynthesis pathway, highlighting the role of PanD and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various enzymatic and antibacterial assays.

Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | M. abscessus PanD | 56.3 ± 4.8 | [1][4] |

Antibacterial Activity

| Organism | Strain | IC50 (mM) | Reference |

| M. abscessus subsp. abscessus | ATCC 19977 | 0.7 | [1][4] |

| M. abscessus subsp. bolletii | CCUG 50184T | 1-2 | [1][4] |

| M. abscessus subsp. massiliense | CCUG 48898T | 1-2 | [1][4] |

| M. abscessus subsp. abscessus | Bamboo | 1-2 | [1][4] |

Inhibition of PanD Mutants

This compound (referred to as compound analogue 2 in the source) has demonstrated inhibitory activity against various mutants of M. abscessus PanD.[1][4]

| Mutant Enzyme | Inhibition Rate (%) | Reference |

| Mab PanDE119A | 70.5 | [1][4] |

| Mab PanDS135A | 74.4 | [1][4] |

| Mab PanDY126A | 81.8 | [1][4] |

Experimental Protocols

The following sections detail the methodologies used to ascertain the mechanism of action and quantitative data for this compound.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M. abscessus PanD.

Methodology:

-

Enzyme Preparation: Recombinant M. abscessus PanD is expressed and purified.

-

Reaction Mixture: The assay is performed in a reaction buffer containing L-aspartate as the substrate.

-

Inhibitor Addition: Varying concentrations of this compound (e.g., 0-200 µM) are pre-incubated with the PanD enzyme.[1][4]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-aspartate.

-

Detection of Product: The conversion of L-aspartate to β-alanine is monitored over time. This can be achieved using methods such as HPLC or a coupled-enzyme assay that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The rate of β-alanine production is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: Enzyme Inhibition Assay

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or IC50 of this compound against various strains of M. abscessus.

Methodology:

-

Bacterial Culture: M. abscessus strains are grown in a suitable broth medium to a specific optical density.

-

Compound Preparation: A serial dilution of this compound is prepared in the broth medium in a 96-well plate format.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

Growth Assessment: Bacterial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection for turbidity.

-

Data Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to a no-drug control.

Experimental Workflow: Antibacterial Susceptibility Testing

Conclusion

This compound represents a promising antibacterial agent that targets a crucial metabolic pathway in Mycobacterium abscessus. Its potent inhibition of PanD disrupts the biosynthesis of coenzyme A, leading to bacterial growth inhibition. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds as potential treatments for M. abscessus infections. The detailed understanding of its mechanism of action is pivotal for optimizing its therapeutic potential and for the design of next-generation inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

The Function of Aspartate Decarboxylase (PanD) in Mycobacterium abscessus: A Technical Guide for Drug Development

Abstract

Aspartate α-decarboxylase (PanD) is a critical enzyme in Mycobacterium abscessus, a non-tuberculous mycobacterium responsible for challenging opportunistic infections. This enzyme catalyzes the sole reaction for the production of β-alanine, an essential precursor for the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA). As the CoA biosynthesis pathway is vital for bacterial survival and absent in humans, its components, particularly PanD, represent highly attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the function, structure, and metabolic role of PanD in M. abscessus. It summarizes key quantitative data, details relevant experimental protocols for enzyme characterization and genetic manipulation, and presents logical and metabolic pathways to aid researchers, scientists, and drug development professionals in targeting this essential enzyme.

Introduction: The Central Role of PanD in M. abscessus Metabolism

Mycobacterium abscessus is an emerging pathogen known for its intrinsic resistance to many common antibiotics, making infections difficult to treat. The urgent need for new therapeutic strategies has driven research into the unique metabolic pathways of this bacterium. One such pathway is the de novo biosynthesis of Coenzyme A (CoA), a fundamental cofactor involved in numerous cellular processes, including the citric acid cycle and the synthesis of fatty acids.[1][2]

Aspartate α-decarboxylase, the protein product of the panD gene, is a key enzyme in this pathway. It performs the pyruvoyl-dependent decarboxylation of L-aspartate to form β-alanine.[3][4] This reaction is the committed step for β-alanine production in mycobacteria. β-alanine is subsequently condensed with D-pantoate to form pantothenate (Vitamin B5), which is further processed in a series of enzymatic steps to yield CoA.[3] The essentiality of this pathway for mycobacterial viability has been demonstrated, and its absence in humans makes PanD a promising and specific drug target.[4]

Structural studies have revealed that M. abscessus PanD is a tetrameric enzyme.[3][5] The enzyme is initially translated as an inactive proenzyme that undergoes autocatalytic cleavage to generate the active form, which contains a pyruvoyl group essential for catalysis.[3] The C-terminal region of the protein, though flexible, has been shown to be critical for its enzymatic activity.[3][5]

Metabolic Pathway: PanD in Coenzyme A Biosynthesis

PanD functions at the entry point of the pantothenate synthesis branch of the larger CoA biosynthetic pathway. The diagram below illustrates the sequence of reactions, highlighting the pivotal position of Aspartate Decarboxylase.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A central role for aspartate in Mycobacterium tuberculosis physiology and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Aspartate Decarboxylase (PanD) in Mycobacterium abscessus Pantothenate Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging pathogen of significant clinical concern due to its intrinsic resistance to many antibiotics. The development of novel therapeutics is therefore a critical priority. The pantothenate (vitamin B5) biosynthesis pathway, essential for the bacterium but absent in humans, presents a promising avenue for targeted drug discovery. This technical guide provides an in-depth examination of L-aspartate-α-decarboxylase (PanD), a key enzyme in this pathway. We will explore its biochemical function, and its role as a therapeutic target, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Pantothenate Biosynthesis in M. abscessus

Coenzyme A (CoA) is an indispensable cofactor in numerous metabolic processes, including the synthesis of fatty acids and energy production.[1][2] Mycobacterium abscessus, like other bacteria, synthesizes CoA through a multi-step pathway that begins with the production of pantothenate.[2][3] A crucial step in this pathway is the generation of β-alanine from L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase, encoded by the panD gene.[1][4] The essentiality of this pathway for mycobacterial growth and virulence, coupled with its absence in humans, establishes PanD as a validated and attractive target for the development of novel anti-mycobacterial agents.[1][3][4]

The Enzymatic Function of PanD

PanD is a pyruvoyl-dependent enzyme that catalyzes the decarboxylation of L-aspartate to produce β-alanine and carbon dioxide.[1][5] The enzyme is initially synthesized as an inactive proenzyme that undergoes auto-catalytic cleavage to generate the active form.[6][7] In its active state, PanD in mycobacteria typically forms a homo-oligomeric complex.[1][8]

The reaction catalyzed by PanD is the primary source of β-alanine for the subsequent condensation with D-pantoate to form pantothenate, a reaction catalyzed by pantothenate synthetase (PanC).[1][9]

PanD as a Therapeutic Target

The significance of PanD as a drug target is underscored by the action of pyrazinamide (PZA), a first-line anti-tuberculosis drug.[1] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which weakly inhibits PanD activity.[8][10] While M. abscessus is intrinsically resistant to PZA, the study of POA's interaction with PanD has paved the way for the development of more potent inhibitors specifically targeting the M. abscessus enzyme.[1][7]

Inhibition of M. abscessus PanD

Recent research has focused on developing analogs of pyrazinoic acid to enhance inhibitory activity against M. abscessus PanD. One such potent inhibitor is (3-(1-naphthamido)pyrazine-2-carboxylic acid), referred to as analog 2.[1] This compound has demonstrated significantly improved inhibition of Mab PanD compared to POA.[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity and inhibition of M. abscessus PanD and its homolog in M. tuberculosis.

Table 1: PanD Inhibition Data

| Inhibitor | Target Organism | Inhibition Metric | Value | Reference |

| Pyrazinoic Acid (POA) | M. abscessus | % Inhibition at 200 μM | 14% | [1] |

| Analog 2 (3-(1-naphthamido)pyrazine-2-carboxylic acid) | M. abscessus | % Inhibition at 200 μM | 72.0% | [1] |

| Analog 5 | M. abscessus | % Inhibition at 200 μM | 53.5% | [1] |

| Analog 19 | M. abscessus | % Inhibition at 200 μM | 59.8% | [1] |

| Analog 20 | M. abscessus | % Inhibition at 200 μM | 35.7% | [1] |

| Pyrazinoic Acid (POA) | M. bovis BCG | MIC₅₀ | 800 µM | [11] |

| Analog 2 | M. bovis BCG | MIC₅₀ | 200 µM | [11] |

Table 2: Binding Affinity of POA to M. tuberculosis PanD

| Ligand | Target | Method | Dissociation Constant (KD) | Reference |

| Pyrazinoic Acid (POA) | M. tuberculosis PanD | Isothermal Titration Calorimetry (ITC) | 6.1 μM ± 0.88 μM | [10] |

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize PanD function and inhibition.

Recombinant PanD Expression and Purification

-

Gene Cloning: The panD gene from M. abscessus is amplified by PCR and cloned into an expression vector (e.g., pET) containing a polyhistidine tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation, and the supernatant containing the His-tagged PanD is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole.

-

Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

PanD Enzymatic Activity Assay

The activity of PanD is determined by measuring the production of β-alanine from L-aspartate.

-

Reaction Mixture: A typical reaction mixture contains purified PanD enzyme, L-aspartate, and a suitable buffer (e.g., phosphate-buffered saline).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by heat inactivation or the addition of a quenching agent.

-

Detection of β-alanine: The amount of β-alanine produced can be quantified using various methods, including high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or a coupled-enzyme assay.

PanD Inhibition Assay

The inhibitory effect of compounds on PanD activity is assessed by measuring the reduction in β-alanine production in the presence of the inhibitor.

-

Assay Setup: The enzymatic assay is performed as described above, with the inclusion of the test compound at various concentrations. A control reaction without the inhibitor is run in parallel.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of β-alanine produced in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the binding affinity of inhibitors to PanD.

-

Sample Preparation: Purified PanD is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer.

-

Titration: The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

The following diagrams illustrate the pantothenate biosynthesis pathway and a general workflow for PanD inhibitor screening.

Caption: Pantothenate biosynthesis pathway in M. abscessus.

References

- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Mycobacterium abscessus Phosphopantetheine Adenylyl Transferase Ligand Interactions: Implications for Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 4. Frontiers | A central role for aspartate in Mycobacterium tuberculosis physiology and virulence [frontiersin.org]

- 5. EC 4.1.1.11 - aspartate 1-decarboxylase. [ebi.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Discovery and Synthesis of Aspartate Decarboxylase Inhibitors: A Technical Overview

Disclaimer: The compound "Mab Aspartate Decarboxylase-IN-1" does not appear in publicly available scientific literature. This technical guide will instead focus on a well-characterized inhibitor of L-aspartate α-decarboxylase, pyrazinamide, and its active form, pyrazinoic acid, which serve as an illustrative example of the discovery and synthesis of inhibitors for this enzyme class.

Introduction

L-aspartate α-decarboxylase (ADC), also known as PanD, is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA) in many microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. This enzyme catalyzes the decarboxylation of L-aspartate to produce β-alanine, a key precursor for the synthesis of pantothenate (Vitamin B5) and subsequently CoA. The absence of this pathway in humans makes ADC an attractive target for the development of novel antimicrobial agents. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of pyrazinamide and its active metabolite, pyrazinoic acid, as inhibitors of M. tuberculosis aspartate decarboxylase (Mtb PanD).

Discovery of Pyrazinamide as an Aspartate Decarboxylase Inhibitor

Pyrazinamide (PZA), a synthetic analog of nicotinamide, was first synthesized in 1936.[1] Its antituberculosis activity was serendipitously discovered in 1952 through in vivo screening in a mouse model of tuberculosis.[1] For decades, PZA has been a cornerstone of first-line tuberculosis treatment, valued for its ability to kill persistent, non-replicating mycobacteria.[1] However, its precise mechanism of action remained elusive for a long time.

PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2] The crucial insight into its mechanism of action on aspartate decarboxylase came from studies of PZA-resistant M. tuberculosis strains. Whole-genome sequencing of resistant strains that lacked mutations in the pncA gene revealed mutations in the panD gene, which encodes for aspartate decarboxylase.[2] This discovery identified PanD as a key target of POA.[2] Further studies confirmed that POA directly binds to and inhibits the activity of PanD, thereby disrupting the biosynthesis of coenzyme A, which is vital for the survival of persistent mycobacteria.[1][3]

Synthesis of Pyrazinamide

The synthesis of pyrazinamide can be achieved through several routes. A common laboratory and industrial-scale synthesis involves the amidation of pyrazinoic acid or its derivatives.

Synthetic Pathway Overview

A prevalent method for synthesizing pyrazinamide derivatives starts from pyrazinecarboxylic acid. This starting material is first converted to an activated form, such as an acid chloride, which then readily reacts with an amine source to form the final amide product.

Quantitative Data on PanD Inhibition by Pyrazinoic Acid

The interaction between pyrazinoic acid and M. tuberculosis PanD has been characterized by various biophysical and biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Organism/Enzyme | Method | Reference |

| Binding Affinity (KD) | 6.1 µM ± 0.88 µM | M. tuberculosis PanD | Isothermal Titration Calorimetry (ITC) | [2] |

| Half-maximal Inhibitory Concentration (IC50) | ~25 µg/mL | M. tuberculosis PanD | Enzyme Activity Assay | [1] |

| Minimum Inhibitory Concentration (MIC) of Pyrazinamide | 6.25-50 µg/mL (at pH 5.5) | M. tuberculosis | In vitro cell-based assay | [] |

Mechanism of Action

The inhibitory action of pyrazinamide is a multi-step process that ultimately leads to the disruption of coenzyme A biosynthesis in M. tuberculosis.

-

Uptake and Activation: The prodrug, pyrazinamide, passively diffuses into the M. tuberculosis bacillus.[5]

-

Conversion to Active Form: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to its active form, pyrazinoic acid (POA).[6]

-

Inhibition of PanD: POA directly binds to the aspartate decarboxylase enzyme (PanD).[3] This binding event inhibits the enzymatic activity of PanD, preventing the conversion of L-aspartate to β-alanine.[2]

-

Disruption of CoA Biosynthesis: The inhibition of PanD leads to a depletion of β-alanine, a crucial precursor for the synthesis of pantothenate and, consequently, coenzyme A.[1]

-

Bactericidal Effect: The disruption of CoA metabolism, which is central to numerous cellular processes including energy production and fatty acid synthesis, is particularly detrimental to persistent, non-replicating mycobacteria, leading to cell death.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of aspartate decarboxylase inhibitors.

Synthesis of Pyrazinamide from Pyrazinecarboxylic Acid

This protocol describes a general method for the synthesis of pyrazinamide.

Materials:

-

Pyrazinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Methylene chloride (CH₂Cl₂)

-

Ammonia (aqueous solution or gas)

-

Toluene

Procedure:

-

Activation of Carboxylic Acid:

-

To a solution of pyrazinecarboxylic acid in methylene chloride, add a catalytic amount of DMF.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the reaction mixture.

-

Allow the reaction to proceed, often with gentle heating or reflux, until the conversion to pyrazine-2-carbonyl chloride is complete.[7]

-

-

Amidation:

-

The resulting pyrazine-2-carbonyl chloride solution is then reacted with an excess of ammonia. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia.

-

The reaction is typically stirred for several hours at room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is then filtered to remove any solid byproducts.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude pyrazinamide product can be purified by recrystallization from a suitable solvent, such as toluene, to yield the pure compound.[7]

-

PanD Enzyme Activity Assay (Radiolabeling Method)

This assay measures the activity of PanD by quantifying the release of radiolabeled CO₂ from a labeled substrate.

Materials:

-

Purified M. tuberculosis PanD enzyme

-

[¹⁴C]aspartic acid (carboxyl-labeled)

-

Phosphate buffer saline (PBS)

-

Trichloroacetic acid (TCA)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing PBS, [¹⁴C]aspartic acid, and the purified PanD enzyme in a final volume of 0.2 mL.

-

For inhibitor screening, the compound of interest (e.g., pyrazinoic acid) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

-

Enzyme Reaction:

-

Incubate the reaction mixture for a set period (e.g., 3 hours) at the optimal temperature for the enzyme.

-

-

Reaction Quenching:

-

Stop the reaction by adding a small volume of concentrated TCA.

-

-

Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Spot the supernatant onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]aspartic acid) from the product ([¹⁴C]β-alanine).

-

The amount of product formed is quantified by analyzing the radioactivity of the corresponding spot using a scintillation counter or autoradiography.

-

The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor.

-

Conclusion

The discovery of pyrazinamide's inhibitory effect on L-aspartate α-decarboxylase exemplifies a successful approach to targeting unique microbial metabolic pathways. While the initially requested "this compound" remains unidentified, the detailed study of pyrazinamide and pyrazinoic acid provides a comprehensive blueprint for researchers in drug discovery. This includes the identification of a novel drug target through resistance studies, the chemical synthesis of the inhibitor, the quantitative characterization of its interaction with the target enzyme, and the elucidation of its mechanism of action. The methodologies and principles outlined in this guide are applicable to the broader search for and development of new inhibitors against aspartate decarboxylase and other essential microbial enzymes.

References

- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]

- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 6. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Structural Deep Dive: An In-depth Technical Guide to Mycobacterium abscessus Aspartate Decarboxylase (PanD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium, is an emerging pathogen of significant concern due to its intrinsic resistance to many common antibiotics. A crucial enzyme in its metabolic pathway, L-aspartate-α-decarboxylase (PanD), plays a vital role in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous cellular processes. This makes PanD an attractive target for the development of novel therapeutics against M. abscessus infections. This technical guide provides a comprehensive overview of the structural and functional characteristics of M. abscessus PanD, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.

Biochemical and Structural Properties

M. abscessus PanD, like its homolog in Mycobacterium tuberculosis, is a pyruvoyl-dependent enzyme. It is initially synthesized as an inactive proenzyme that undergoes autocatalytic cleavage to form the active enzyme. This process is crucial for the generation of the pyruvoyl group necessary for its decarboxylase activity.

Quaternary Structure and a Key Inhibitor

Recent studies have elucidated the solution structure of M. abscessus PanD, revealing a tetrameric assembly.[1] This structural insight is critical for understanding the enzyme's function and for designing targeted inhibitors. A significant breakthrough in this area has been the identification of a potent inhibitor, (3-(1-naphthamido)pyrazine-2-carboxylic acid), which demonstrates significant antibacterial activity against M. abscessus.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for M. abscessus PanD and its interaction with a potent inhibitor.

| Parameter | Value | Method | Reference |

| Oligomeric State | Tetramer | Size Exclusion Chromatography | [1] |

| Molecular Weight (Monomer) | ~15.7 kDa (proenzyme) | SDS-PAGE | [1] |

Table 1: Physicochemical Properties of M. abscessus PanD

| Compound | Inhibition Parameter (IC50) | Binding Affinity (KD) | Method | Reference |

| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | Data not available | Data not available | Isothermal Titration Calorimetry | [1] |

Table 2: Inhibitor Interaction with M. abscessus PanD

Note: Specific quantitative values for IC50 and KD were not available in the public abstracts of the primary research. Access to the full-text article is required for this level of detail.

Experimental Protocols

The following sections detail the methodologies employed in the structural and functional characterization of M. abscessus PanD.

Cloning, Expression, and Purification of M. abscessus PanD

A standard molecular biology workflow is utilized for the production of recombinant M. abscessus PanD.

Caption: Workflow for recombinant M. abscessus PanD production.

-

Gene Amplification and Cloning : The panD gene is amplified from M. abscessus genomic DNA using polymerase chain reaction (PCR). The amplified product is then ligated into a suitable expression vector, often containing a purification tag such as a poly-histidine tag.

-

Transformation and Expression : The recombinant plasmid is transformed into a suitable E. coli expression strain. Bacterial cultures are grown to a specific optical density before protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification : The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to a series of chromatographic steps.

-

Affinity Chromatography : The protein is first purified using an affinity resin that binds to the purification tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Size Exclusion Chromatography : Further purification is achieved by size exclusion chromatography to separate the protein from any remaining contaminants and to isolate the desired oligomeric state.

-

Aspartate Decarboxylase Enzyme Assay

The enzymatic activity of PanD is determined by measuring the rate of conversion of L-aspartate to β-alanine.

Caption: General workflow for the aspartate decarboxylase enzyme assay.

-

Reaction Setup : The assay is typically performed in a buffered solution at a specific pH and temperature. The reaction is initiated by the addition of the enzyme to a solution containing L-aspartate.

-

Time-course Measurement : Aliquots of the reaction mixture are taken at different time points.

-

Reaction Quenching : The enzymatic reaction in the aliquots is stopped, often by the addition of a strong acid or by heat denaturation.

-

Product Quantification : The amount of β-alanine produced is quantified. This is commonly done using high-performance liquid chromatography (HPLC) after derivatization of the amino acid to allow for sensitive detection.

-

Data Analysis : The initial reaction rates are calculated from the time-course data. Kinetic parameters such as Km and kcat are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

Solution X-ray Scattering (SAXS)

SAXS is a powerful technique for studying the overall shape and oligomeric state of proteins in solution.

-

Sample Preparation : Purified M. abscessus PanD is prepared in a suitable buffer at a range of concentrations. It is crucial that the buffer is well-matched for background subtraction.

-

Data Collection : The protein samples and a matching buffer blank are exposed to a collimated X-ray beam. The scattered X-rays are recorded by a 2D detector.

-

Data Processing : The 2D scattering images are radially averaged to generate 1D scattering profiles (intensity vs. scattering angle). The buffer scattering is then subtracted from the protein scattering.

-

Data Analysis : The scattering data is analyzed to determine structural parameters such as the radius of gyration (Rg), which provides information about the size of the protein complex. The molecular weight can also be estimated from the scattering data to confirm the oligomeric state.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding interactions, such as the binding of an inhibitor to PanD.

-

Sample Preparation : The purified PanD is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration : The inhibitor is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis : The heat changes are plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling and Metabolic Pathway Context

M. abscessus PanD is a key enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for Coenzyme A.

Caption: The role of PanD in the Coenzyme A biosynthesis pathway.

The decarboxylation of L-aspartate by PanD produces β-alanine. This β-alanine is then condensed with D-pantoate by pantothenate synthase to form pantothenate. Pantothenate is subsequently converted through a series of enzymatic steps into Coenzyme A. The essentiality of this pathway for bacterial survival makes PanD a compelling target for antimicrobial drug development.

Conclusion

The structural and functional characterization of Mycobacterium abscessus Aspartate Decarboxylase has provided a solid foundation for understanding its role in bacterial physiology and for the rational design of novel inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this important drug target. Future work focused on high-resolution structural determination and the continued development of potent and specific inhibitors will be crucial in the fight against drug-resistant M. abscessus infections.

References

Mab Aspartate Decarboxylase-IN-1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mab Aspartate Decarboxylase-IN-1" is not found in publicly available scientific literature or databases. It is presumed to be a proprietary or internal designation. This document therefore serves as an in-depth technical guide to the target identification and validation of a representative inhibitor of Aspartate Decarboxylase, the putative target of "this compound". The data and protocols presented are based on known inhibitors of this enzyme.

Executive Summary

Aspartate 1-decarboxylase (ADC), encoded by the panD gene, is a critical enzyme in the pantothenate (vitamin B5) and coenzyme A (CoA) biosynthetic pathways in many microorganisms. This pathway is absent in humans, making ADC a promising target for the development of novel antimicrobial agents. This guide outlines the process of identifying and validating ADC as the target for a hypothetical inhibitor, "this compound". It provides a summary of quantitative data for known ADC inhibitors, detailed experimental protocols for target validation, and visualizations of the relevant biological pathway and experimental workflows.

Target Identification: Aspartate 1-Decarboxylase (ADC)

The primary molecular target of a hypothetical inhibitor, "this compound", is identified as Aspartate 1-decarboxylase (EC 4.1.1.11). This enzyme catalyzes the conversion of L-aspartate to β-alanine, a key precursor for the synthesis of pantothenate.[1][2] Pantothenate is essential for the production of Coenzyme A, a vital cofactor in numerous metabolic processes, including the synthesis of fatty acids and energy production.[3]

The selection of ADC as a drug target is supported by its essentiality for the growth of several pathogenic microorganisms, including Mycobacterium tuberculosis and Helicobacter pylori, and its absence in mammals.[4][5]

The Pantothenate and Coenzyme A Biosynthetic Pathway

The enzymatic reaction catalyzed by Aspartate 1-decarboxylase is the initial and committed step in the biosynthesis of β-alanine, which is subsequently converted to pantothenate and then Coenzyme A.

Target Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. For "this compound", this involves a combination of biochemical and cellular assays.

Biochemical Validation: Direct Enzyme Inhibition

Biochemical assays are essential to confirm that the inhibitor directly interacts with and inhibits the enzymatic activity of Aspartate Decarboxylase.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize quantitative data for known inhibitors of Aspartate Decarboxylase, which can serve as a benchmark for "this compound".

| Inhibitor | Organism | Inhibition Constant (Ki) | Reference |

| β-hydroxyaspartate | E. coli | 0.13 mM | [4] |

| L-cysteic acid | E. coli | 0.08 mM | [4] |

| D-serine | E. coli | 0.16 mM | [4] |

| Oxaloacetate | E. coli | 0.81 mM | [4] |

| Succinic dehydrazine | E. coli | 0.73 mM | [4] |

| Inhibitor | Organism | IC50 | Reference |

| (3-(1-naphthamido)pyrazine-2-carboxylic acid) | M. abscessus | 56.3 ± 4.8 µM | [1] |

| Inhibitor | Organism | Relative Inhibitory Effect (k_rel) | Reference |

| D-tartrate | M. tuberculosis | 0.36 | |

| L-tartrate | M. tuberculosis | 0.38 | |

| 2,4-dihydroxypyrimidine-5-carboxylate | M. tuberculosis | 0.54 |

Cellular Validation: Whole-Cell Activity

Cellular assays are crucial to demonstrate that the inhibitor can access its target within a living cell and exert a biological effect.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For known ADC inhibitors, MIC values have been determined against various pathogens.

| Inhibitor | Organism | MIC | Reference |

| Malonic Acid | H. pylori | 0.5 - 0.75 mg/mL | [5][6] |

Experimental Protocols

Detailed methodologies are provided for key experiments to validate the target and mechanism of action of an Aspartate Decarboxylase inhibitor.

Biochemical Assay: 1H-NMR-Based Inhibition Assay

This method directly monitors the enzymatic conversion of L-aspartate to β-alanine and allows for the quantification of inhibition.

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Aspartate Decarboxylase.

Materials:

-

Purified Aspartate Decarboxylase enzyme

-

L-aspartic acid

-

Test inhibitor (e.g., this compound)

-

Deuterium oxide (D₂O)

-

NMR spectrometer

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 1 mM L-aspartic acid in D₂O.

-

Prepare a stock solution of the test inhibitor at a desired concentration (e.g., 1 mM) in D₂O.

-

Prepare a stock solution of purified Aspartate Decarboxylase (e.g., 3 µM).

-

-

Reaction Setup:

-

In an NMR tube, combine the L-aspartic acid solution and the inhibitor solution.

-

Acquire a baseline 1H-NMR spectrum before the addition of the enzyme.

-

-

Enzyme Reaction and Monitoring:

-

Initiate the reaction by adding the Aspartate Decarboxylase enzyme to the NMR tube.

-

Immediately begin acquiring a series of 1H-NMR spectra at regular time intervals.

-

Monitor the decrease in the signal corresponding to L-aspartate and the increase in the signal corresponding to β-alanine.

-

-

Data Analysis:

-

Integrate the peaks corresponding to L-aspartate and β-alanine in each spectrum.

-

Calculate the percentage of substrate conversion over time for both the control (without inhibitor) and the inhibitor-containing reactions.

-

The relative inhibitory effect can be quantified by comparing the reaction rates.

-

Cellular Assay: Whole-Cell Growth Inhibition and Rescue

This assay determines the antimicrobial activity of the inhibitor and confirms its on-target effect by rescuing growth with a downstream metabolite.

Objective: To assess the whole-cell activity of the inhibitor and validate that its effect is due to the inhibition of the pantothenate pathway.

Materials:

-

Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

-

Appropriate liquid growth medium

-

Test inhibitor (e.g., this compound)

-

β-alanine or pantothenate

-

96-well microplates

-

Incubator

-

Plate reader

Protocol:

-

Preparation of Inoculum:

-

Culture the bacterial strain to mid-log phase in the appropriate growth medium.

-

Adjust the bacterial suspension to a standardized cell density.

-

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of the test inhibitor.

-

In a parallel set of wells, prepare the same serial dilutions of the inhibitor in a medium supplemented with a rescuing agent (e.g., β-alanine or pantothenate).

-

Include control wells with no inhibitor and no rescuing agent, and wells with only the rescuing agent.

-

-

Inoculation and Incubation:

-

Inoculate all wells with the standardized bacterial suspension.

-

Incubate the plates under appropriate conditions (e.g., temperature, time).

-

-

Measurement of Growth:

-

Measure bacterial growth by monitoring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a viability dye.

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) of the inhibitor in the absence of the rescuing agent.

-

Observe if the addition of β-alanine or pantothenate leads to a significant increase in the MIC, indicating that the inhibitor's effect is specifically on the targeted pathway.

-

Conclusion

The identification and validation of Aspartate 1-decarboxylase as the target of "this compound" would follow a structured approach involving robust biochemical and cellular assays. By demonstrating direct enzyme inhibition and on-target whole-cell activity, a strong case can be built for the mechanism of action of this hypothetical inhibitor. The experimental protocols and data benchmarks provided in this guide offer a comprehensive framework for researchers and drug development professionals working on the discovery and characterization of novel antimicrobial agents targeting the essential pantothenate and Coenzyme A biosynthetic pathway.

References

- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 4. Chemoinformatic Identification of Novel Inhibitors against Mycobacterium tuberculosis L-aspartate α-decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of Inhibitor Binding to Mycobacterium abscessus Aspartate Decarboxylase

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus (Mab) is an emerging multi-drug resistant pathogen responsible for a range of severe pulmonary and skin infections, particularly in individuals with compromised immune systems or underlying lung conditions. The intrinsic resistance of Mab to many conventional antibiotics necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is L-aspartate α-decarboxylase (PanD), a crucial enzyme in the biosynthesis of pantothenate (Vitamin B5). Pantothenate is a precursor for Coenzyme A (CoA), a cofactor essential for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. As this pathway is vital for the bacterium but absent in humans, its components are attractive targets for selective inhibitors.

This technical guide provides a comprehensive overview of the in silico modeling of inhibitor binding to Mab PanD, focusing on a potent pyrazinoic acid-derived inhibitor. It details the computational workflow, presents quantitative binding data, and outlines the experimental protocols required to validate computational predictions.

The Target: M. abscessus Aspartate Decarboxylase (PanD)

PanD is a pyruvoyl-dependent enzyme that catalyzes the decarboxylation of L-aspartate to produce β-alanine. This is a key step in the CoA biosynthetic pathway. The enzyme exists as a tetramer, and its catalytic activity is dependent on a pyruvoyl group formed by the autocatalytic cleavage of a precursor protein. Understanding the three-dimensional structure of Mab PanD is fundamental for structure-based drug design. The active site is located in a pocket that is not readily accessible, suggesting that the enzyme must undergo a conformational change to allow substrate or inhibitor binding. This dynamic nature is a critical consideration for in silico modeling.

The Pantothenate and CoA Biosynthesis Pathway

The enzymatic action of PanD is an early and committed step in the biosynthesis of pantothenate and, ultimately, Coenzyme A. Targeting this step disrupts a fundamental metabolic pathway essential for bacterial survival.

In Silico Workflow for Inhibitor Discovery and Characterization

The identification and optimization of inhibitors for targets like Mab PanD often follow a structured in silico workflow. This computational approach accelerates the drug discovery process by screening vast chemical libraries and predicting binding interactions, thereby prioritizing compounds for experimental validation.

Quantitative Analysis of Mab PanD-IN-1 Binding

Recent studies have identified a potent inhibitor of Mab PanD, (3-(1-naphthamido)pyrazine-2-carboxylic acid), referred to here as Mab PanD-IN-1 (analog 2 in the source literature).[1] The thermodynamic profile of its binding to the enzyme was characterized using Isothermal Titration Calorimetry (ITC), providing key insights into the forces driving the interaction.

Table 1: Thermodynamic Parameters for Mab PanD-IN-1 Binding [1]

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 1.8 ± 0.2 µM |

| Stoichiometry (n) | 0.9 ± 0.1 |

| Enthalpy Change (ΔH) | -14.2 ± 0.3 kcal/mol |

| Entropy Change (-TΔS) | 6.3 kcal/mol |

The data reveal an enthalpically driven binding event (favorable negative ΔH), which is characteristic of interactions dominated by hydrogen bonds and electrostatic forces.[1] The unfavorable entropy change (positive -TΔS) suggests that significant conformational ordering of the protein and/or inhibitor occurs upon binding.[1]

Molecular Docking Insights

Computational docking studies were performed to predict the binding mode of Mab PanD-IN-1 within the enzyme's active site.[1] These models, which are consistent with the experimental data, suggest that the inhibitor's binding is stabilized primarily by electrostatic and hydrogen bonding interactions with key residues in the active site.[1] This structural information is invaluable for guiding further lead optimization efforts to improve potency and selectivity.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for validating in silico predictions and accurately characterizing inhibitor binding.

Molecular Docking Protocol

This protocol provides a generalized workflow for docking a small molecule inhibitor into the active site of Mab PanD.

-

Receptor Preparation:

-

Obtain the crystal structure of Mab PanD from a protein database (e.g., PDB).

-

Remove all water molecules and non-essential ligands from the structure file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., pH 7.4).

-

Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

-

Define the binding site by creating a grid box centered on the known active site residues or a co-crystallized ligand.

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor (Mab PanD-IN-1).

-

Assign correct bond orders and add hydrogen atoms.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock, Glide, or GOLD.[]

-

Perform the docking run, allowing for conformational flexibility of the ligand.

-

Generate a set of possible binding poses (e.g., 10-20 poses).

-

-

Analysis:

-

Rank the resulting poses using the software's scoring function, which estimates the binding free energy.

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) with active site residues.

-

Compare the predicted binding mode with available structure-activity relationship (SAR) data or co-crystal structures, if available.

-

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][4]

-

Sample Preparation:

-

Express and purify Mab PanD to >95% homogeneity.

-

Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to ensure a precise buffer match.

-

Dissolve the inhibitor (Mab PanD-IN-1) in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical.

-

Accurately determine the concentrations of both the protein and the ligand solutions.

-

-

ITC Experiment Setup:

-

Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (typically 10-15 times the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-3 µL) of the ligand into the protein solution.

-

Allow the system to reach equilibrium after each injection, measuring the heat change.

-

Continue injections until the binding sites are saturated and the heat of reaction diminishes to the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Subtract the heat of dilution, determined from control titrations (ligand into buffer).

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

-

Enzymatic Activity Assay Protocol

Enzymatic assays are critical for determining the inhibitory potency (e.g., IC₅₀) of a compound.

-

Reagents and Buffers:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Substrate: L-aspartate solution.

-

Purified Mab PanD enzyme.

-

Inhibitor stock solution (Mab PanD-IN-1) in DMSO.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer and a defined concentration of L-aspartate.

-

Add varying concentrations of the inhibitor to the reaction mixture. Include a control with DMSO only (no inhibitor).

-

Initiate the reaction by adding a specific amount of the Mab PanD enzyme.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a set period where the reaction velocity is linear.

-

Stop the reaction (e.g., by heat inactivation or addition of a chemical quencher).

-

-

Detection and Analysis:

-

Quantify the product (β-alanine) formation. This can be achieved using various methods, such as HPLC or a coupled-enzyme assay that produces a colorimetric or fluorescent signal.

-

Plot the enzyme activity (product formed per unit time) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

The in silico modeling of inhibitor binding to M. abscessus Aspartate Decarboxylase is a powerful strategy in the rational design of new antibiotics. By combining computational techniques like molecular docking with biophysical validation methods such as ITC and enzymatic assays, researchers can gain a deep, multi-faceted understanding of molecular recognition. The detailed analysis of inhibitors like Mab PanD-IN-1 provides a structural and thermodynamic blueprint that is crucial for designing next-generation therapeutics to combat this challenging pathogen. This integrated approach not only accelerates the discovery timeline but also increases the likelihood of developing potent and selective drug candidates.

References

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspartate Decarboxylase (PanD) as a Promising Drug Target in Mycobacterium abscessus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium, is an emerging pathogen notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge in clinical settings. The urgent need for novel therapeutic strategies has driven research into identifying and validating new drug targets essential for the bacterium's survival. One such promising target is L-aspartate α-decarboxylase (PanD), a key enzyme in the pantothenate (Vitamin B5) biosynthesis pathway. This pathway is critical for the production of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. As humans lack the enzymes for de novo pantothenate synthesis, targeting this pathway offers a selective advantage for antibacterial drug development.[1][2] This technical guide provides an in-depth overview of PanD as a drug target in M. abscessus, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental frameworks.

The Pantothenate Biosynthesis Pathway: A Validated Target

The biosynthesis of pantothenate is a multi-step enzymatic process that is essential for mycobacterial growth and virulence. PanD catalyzes the pyruvoyl-dependent decarboxylation of L-aspartate to produce β-alanine.[3] This β-alanine is then condensed with D-pantoate by pantothenate synthase (PanC) to form pantothenate.[1][2] The essentiality of this pathway in mycobacteria has been genetically validated, making its components, including PanD, attractive targets for novel antimicrobial agents.[1][2]

Below is a diagram illustrating the central role of PanD in the pantothenate and Coenzyme A biosynthesis pathway.

Caption: The role of PanD in the pantothenate biosynthesis pathway.

Quantitative Analysis of PanD Inhibition

Recent studies have identified a potent inhibitor of M. abscessus PanD, a pyrazinoic acid-derived compound named analog 2, or (3-(1-naphthamido)pyrazine-2-carboxylic acid).[1][4][5] This compound has demonstrated significant inhibitory activity against the enzyme and whole-cell activity against M. abscessus. Below is a summary of the available quantitative data for PanD inhibitors.

Table 1: In Vitro PanD Enzyme Inhibition

| Compound | Concentration (µM) | % Inhibition of M. abscessus PanD | Reference |

| Pyrazinoic Acid (POA) | 200 | 14% | [4] |

| Analog 2 | 200 | 72.0% | [4] |

| Analog 5 | 200 | 53.5% | [4] |

| Analog 19 | 200 | 59.8% | [4] |

| Analog 20 | 200 | 35.7% | [4] |

Table 2: Antimicrobial Activity against M. abscessus

| Compound | Strain | MIC₅₀ (µM) | Reference |

| Analog 2 | M. abscessus ATCC 19977 | 700 | [6] |

| Analog 2 | M. abscessus subsp. abscessus | 1000 - 1200 | [6] |

| Analog 2 | M. abscessus subsp. massiliense | 1000 - 1200 | [6] |

| Analog 2 | M. abscessus subsp. bolletii | 1000 - 1200 | [6] |

| Analog 2 | Clinical Isolate (Bamboo) | 1000 - 1200 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PanD as a drug target.

Recombinant M. abscessus PanD Expression and Purification

This protocol is adapted from methods used for mycobacterial protein expression and purification.

-

Cloning and Transformation:

-

The panD gene from M. abscessus is cloned into an expression vector (e.g., pET series) with a hexahistidine (His₆) tag.

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of LB broth.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice or by using a French press.

-

The lysate is clarified by centrifugation (e.g., 16,000 x g for 30 minutes at 4°C) to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His₆-tagged PanD is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

-

-

Size Exclusion Chromatography (for further purification):

-

The eluted fractions containing PanD are pooled and concentrated.

-

The concentrated protein is loaded onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and other impurities.

-

Fractions containing pure PanD are collected, concentrated, and stored at -80°C.

-

PanD Enzymatic Activity Assay (¹H-NMR Based)

This assay monitors the conversion of L-aspartate to β-alanine by ¹H-NMR spectroscopy.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared in a suitable buffer (e.g., 10 mM Tris, pH 7.5 in D₂O).

-

The final reaction mixture contains L-aspartate (e.g., 1 mM) and the purified PanD enzyme (e.g., 3 µM).

-

For inhibitor studies, the compound of interest is added to the reaction mixture at the desired concentration. A control reaction without the inhibitor is run in parallel.

-

-

NMR Data Acquisition:

-

The reaction is initiated by the addition of the enzyme.

-

¹H-NMR spectra are acquired at regular time intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 25°C).

-

The diminishing signals of L-aspartate and the emerging signals of β-alanine are monitored.

-

-

Data Analysis:

-

The percentage of conversion of L-aspartate to β-alanine is calculated by integrating the respective proton signals in the NMR spectra.

-

The relative inhibitory effect of a compound is determined by comparing the conversion percentage in the presence and absence of the inhibitor.

-

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

ITC is used to determine the binding affinity, stoichiometry, and thermodynamics of inhibitor binding to PanD.

-

Sample Preparation:

-

Purified PanD and the inhibitor are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

The concentrations of the protein and the inhibitor are accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 times higher.

-

-

ITC Experiment:

-

The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the PanD solution, and the injection syringe is filled with the inhibitor solution.

-

A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed.

-

The heat change associated with each injection is measured.

-

A control experiment is performed by injecting the inhibitor into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data is corrected for the heat of dilution.

-

The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kₐ), dissociation constant (Kₑ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of mycobacteria.

-

Inoculum Preparation:

-

M. abscessus is grown on a suitable agar medium (e.g., Middlebrook 7H11 agar) at 30°C for 5-7 days.

-

A bacterial suspension is prepared in sterile water or saline to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Assay Setup:

-

The assay is performed in 96-well microtiter plates.

-

Two-fold serial dilutions of the test compound are prepared in cation-adjusted Mueller-Hinton broth.

-

The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

A growth control (no drug) and a sterility control (no bacteria) are included.

-

-

Incubation and Reading:

-

The plates are incubated at 30°C for 3-5 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for the identification and characterization of PanD inhibitors.

Caption: A generalized workflow for targeting M. abscessus PanD.

Conclusion and Future Directions

Aspartate decarboxylase (PanD) represents a highly promising and validated target for the development of novel therapeutics against Mycobacterium abscessus. The identification of potent inhibitors like (3-(1-naphthamido)pyrazine-2-carboxylic acid) provides a strong foundation for further drug discovery efforts.[1][4][5] Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structural and mechanistic details of inhibitor binding to M. abscessus PanD will be crucial for rational drug design. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to combating the growing threat of M. abscessus infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Aspartate α-decarboxylase a new therapeutic target in the fight against Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mab Aspartate Decarboxylase-IN-1 for studying M. abscessus metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus is an emerging, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of debilitating infections, particularly in individuals with compromised lung function. The intrinsic and acquired resistance of M. abscessus to most standard antibiotics necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such target is aspartate decarboxylase (PanD), a key enzyme in the biosynthesis of coenzyme A (CoA), which is essential for bacterial metabolism and survival.[1][2]

This document provides detailed application notes and protocols for the use of Mab Aspartate Decarboxylase-IN-1 , a potent inhibitor of M. abscessus PanD, in studying mycobacterial metabolism and as a lead compound for drug development. For the purposes of these notes, this compound is identified as the compound (3-(1-naphthamido)pyrazine-2-carboxylic acid) , also referred to as analogue 2 in the scientific literature.[1][2]

Mechanism of Action

This compound targets PanD, the enzyme responsible for the conversion of L-aspartate to β-alanine. This reaction is a critical step in the biosynthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A. By inhibiting PanD, the inhibitor effectively disrupts the CoA pathway, leading to a depletion of this essential cofactor and subsequent inhibition of bacterial growth.[1][3] The binding of the inhibitor to Mab PanD involves mainly electrostatic and hydrogen bonding interactions.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound against M. abscessus PanD

| Parameter | Value | Species | Notes |

| IC50 | 56 ± 4.8 µM | M. abscessus PanD | Half-maximal inhibitory concentration determined by 1H-1D-NMR.[1] |

| Kd | 143 ± 5.6 µM | M. abscessus PanD | Dissociation constant determined by Isothermal Titration Calorimetry (ITC).[1] |

| Inhibition | 72% | M. abscessus PanD | Percentage of inhibition of β-alanine production at 200 µM of the inhibitor. |

Table 2: Whole-Cell Activity of this compound against M. abscessus

| Parameter | Value | Strain | Notes |

| MIC50 | 0.7 mM | M. abscessus ATCC19977 | Minimum inhibitory concentration required to inhibit 50% of bacterial growth. |

| Activity against subspecies | Appreciable | All three subspecies of M. abscessus | Demonstrates broad activity within the M. abscessus complex.[1][2] |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay of M. abscessus PanD Activity

This protocol describes the determination of Mab PanD activity by monitoring the conversion of L-aspartate to β-alanine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified recombinant M. abscessus PanD enzyme

-

L-aspartate (substrate)

-

This compound (inhibitor)

-

Deuterium oxide (D2O)

-

Phosphate buffer (pH 7.4)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Reaction Mixture Preparation: In an NMR tube, prepare a 500 µL reaction mixture containing 50 mM phosphate buffer (pH 7.4) in D2O, 5 mM L-aspartate, and 1 µM of purified Mab PanD.

-

Inhibitor Addition: For inhibition studies, add this compound to the reaction mixture at the desired final concentrations. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 16 hours).

-

NMR Data Acquisition: Acquire 1H-1D-NMR spectra of the reaction mixtures.

-

Data Analysis: Integrate the signal corresponding to the β-protons of the product, β-alanine (at ~2.5 ppm), and the β-protons of the substrate, L-aspartate (at ~2.8 ppm).

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the amount of β-alanine produced in the presence of the inhibitor to the amount produced in the vehicle control.

-

IC50 Determination: To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.[1]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

This protocol outlines the procedure to determine the binding affinity (Kd) of this compound to Mab PanD.

Materials:

-

Purified recombinant M. abscessus PanD enzyme

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified Mab PanD and dissolve the inhibitor in the same dialysis buffer to minimize heats of dilution.

-

Concentration Determination: Accurately determine the concentrations of the protein and the inhibitor.

-

ITC Instrument Setup: Set the experimental temperature (e.g., 25°C).

-

Loading the ITC: Load the Mab PanD solution (e.g., 50 µM) into the sample cell and the inhibitor solution (e.g., 1 mM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Protocol 3: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against M. abscessus using the broth microdilution method.

Materials:

-

M. abscessus strain (e.g., ATCC 19977)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow M. abscessus in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 3-5 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that results in no visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizations

Caption: Inhibition of the Coenzyme A biosynthesis pathway.

Caption: Workflow for evaluating the inhibitor's efficacy.

Caption: Logical cascade of PanD inhibition effects.

References

- 1. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Mechanistic Insights into Mycobacterium abscessus Aspartate Decarboxylase PanD and a Pyrazinoic Acid-Derived Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of Mab Aspartate Decarboxylase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction